N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide
Description
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)22-15-8-11-17(20)18(21)13-15/h6-11,13H,2-5,12,21H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWAMHDEUETSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 4-(hexyloxy)benzoic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry
N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide is primarily researched for its potential pharmacological activities. It has been investigated for:
- Anti-inflammatory and Analgesic Properties : The compound's structure suggests that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief. This mechanism is critical in developing new analgesics and anti-inflammatory drugs.
- Antitumor Activity : Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates potential pathways for inducing apoptosis in cancer cells through inhibition of tyrosine kinase activity, specifically targeting epidermal growth factor receptors (EGFR) .
Materials Science
The compound is also being explored for its utility in materials science:
- Synthesis of Advanced Materials : this compound can be utilized in the development of polymers and nanomaterials. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.
Biological Research
In biological research, this compound serves as a valuable tool:
- Biochemical Pathway Studies : It is employed as a probe to investigate various biochemical pathways and molecular interactions. The ability to modify its structure enables researchers to study specific interactions within cellular environments .
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanisms Involved |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, analgesic, antitumor | COX inhibition, CDK inhibition, apoptosis induction |
| Materials Science | Polymer synthesis, nanomaterial development | Structural modifications for enhanced properties |
| Biological Research | Probing biochemical pathways | Interaction studies with enzymes/receptors |
Case Study 1: Antitumor Activity
A study assessed the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. This suggests potential use in targeted cancer therapies .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling, indicating its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Substituent Position : The para-position of the hexyloxy group (vs. ortho in isopentyloxy derivatives) minimizes steric effects, enhancing interaction with planar binding sites (e.g., enzyme active sites) .
- Electronic Effects : The chloro group at the 4-position stabilizes the aromatic ring via electron withdrawal, contrasting with methoxy or methyl groups that donate electrons, altering electronic distribution and intermolecular interactions .
Bioactive Benzamide Derivatives
Key Findings :
- Functional Group Impact : The absence of an imidazole or hydroxamate group (as in HPAPB) in the target compound suggests divergent mechanisms of action. HPAPB’s hydroxamate moiety enables HDAC inhibition, whereas the target’s primary amine may facilitate hydrogen bonding in receptor interactions .
- Toxicity Profile : While HPAPB exhibits lower toxicity (LD₅₀ = 1.29 g/kg) compared to SAHA (LD₅₀ = 0.77 g/kg), the target compound’s toxicity remains unstudied, highlighting a gap in current research .
Biological Activity
N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with an amino group and a chloro substituent on one aromatic ring, while the other ring carries a hexyloxy group. This unique structure contributes to its lipophilicity and biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes and receptors. The amino and chloro groups are crucial for binding to active sites, while the hexyloxy moiety enhances membrane permeability, facilitating cellular uptake.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to modulate various enzymatic pathways, which could be beneficial in treating diseases such as cancer and inflammatory disorders.
Antiviral Properties
This compound is part of a broader class of benzamide derivatives that have shown antiviral effects. Specifically, related compounds have been investigated for their ability to inhibit the hepatitis B virus (HBV). Studies suggest that these benzamide derivatives increase intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits HBV replication .
Case Studies
- Antiviral Activity Against HBV
- Enzyme Modulation
- Another investigation focused on the compound's role as a potential modulator of specific enzymes involved in inflammatory responses. The results indicated that it could effectively reduce inflammatory markers in cellular models, suggesting therapeutic implications for inflammatory diseases.
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide, and how are intermediates characterized?
A common approach involves coupling 4-(hexyloxy)benzoyl chloride with 3-amino-4-chloroaniline in the presence of a base like sodium carbonate. Intermediates such as the benzoyl chloride derivative can be synthesized via Schotten-Baumann conditions. Characterization typically employs and NMR to confirm amide bond formation, alongside mass spectrometry for molecular weight validation . Purity is assessed via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
Essential techniques include:
- NMR spectroscopy : To verify aromatic proton environments and substituent integration (e.g., hexyloxy CH signals at δ ~1.2–1.8 ppm) .
- Mass spectrometry (ESI/HRMS) : To confirm molecular ion peaks and fragmentation patterns .
- UV-Vis spectroscopy : For detecting conjugated π-systems, particularly in nitro or amine intermediates .
- Elemental analysis : To validate empirical formulas .
Q. What safety protocols are necessary when handling this compound and its precursors?
Pre-reaction hazard assessments must address:
- Mutagenicity : Ames testing is recommended for intermediates, as some benzamide derivatives show mutagenic potential (e.g., anomeric amides) .
- Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane, acetonitrile) .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Sodium bicarbonate should be available to neutralize acid spills .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines, while dichloromethane minimizes side reactions .
- Catalysis : Triethylamine or DMAP can accelerate acylation by deprotonating the amine nucleophile .
- Temperature control : Maintaining 0–5°C during benzoyl chloride addition reduces hydrolysis . Scaling to continuous flow reactors may improve reproducibility .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Dose-response studies : Use IC assays across multiple cell lines to differentiate target-specific effects from cytotoxicity .
- Metabolic stability assays : Evaluate hepatic microsome stability to identify if rapid metabolism explains inconsistent in vivo activity .
- Off-target profiling : Kinase or GPCR panels can rule out nonspecific interactions .
Q. How does the hexyloxy group influence physicochemical properties and target binding?
- Lipophilicity : The hexyloxy chain increases logP, enhancing membrane permeability (measured via PAMPA assays) .
- Conformational effects : Molecular dynamics simulations suggest the alkoxy chain stabilizes hydrophobic interactions in enzyme active sites (e.g., PARP-1 inhibitors) .
- Solubility trade-offs : While improving lipid bilayer penetration, hexyloxy groups reduce aqueous solubility, necessitating formulation with cyclodextrins or PEG .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like PARP-1 or bacterial enzymes .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
- ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data?
- Assay standardization : Ensure consistent buffer pH, ionic strength, and ATP concentrations (for kinase assays) .
- Control compounds : Include reference inhibitors (e.g., olaparib for PARP-1) to validate assay conditions .
- Statistical rigor : Apply ANOVA to compare replicates and identify outliers .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
